molecular formula C18H17N3O3S B150236 Didehydro rosiglitazone, (5Z)- CAS No. 160596-25-8

Didehydro rosiglitazone, (5Z)-

Cat. No.: B150236
CAS No.: 160596-25-8
M. Wt: 355.4 g/mol
InChI Key: HCDYSWMAMRPMST-QINSGFPZSA-N
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Description

Didehydro rosiglitazone, (5Z)-, is a derivative of rosiglitazone, a well-known thiazolidinedione class drug primarily used for the treatment of type 2 diabetes mellitus. This compound is characterized by its molecular formula C18H17N3O3S and a molecular weight of 355.411 g/mol . It is structurally related to rosiglitazone but features a double bond in its chemical structure, which may influence its biological activity and pharmacological properties.

Mechanism of Action

Target of Action

Didehydro Rosiglitazone, (5Z)-, like its parent compound Rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play essential roles in regulating cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

Didehydro Rosiglitazone, (5Z)-, acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, influences the production of a number of gene products involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, affects several biochemical pathways. One of the significant pathways influenced is the PI3K/AKT pathway , which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity . Other shared biochemical pathways between Didehydro Rosiglitazone, (5Z)-, and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle .

Pharmacokinetics

The pharmacokinetics of Didehydro Rosiglitazone, (5Z)-, is expected to be similar to that of Rosiglitazone. Rosiglitazone has an absolute bioavailability of 99% . It is primarily metabolized in the liver (99%) via CYP2C8, with minor metabolism via CYP2C9 . The drug is excreted in urine (~64%) and feces (~23%) as metabolites . The onset of action is delayed, with the maximum effect observed up to 12 weeks .

Result of Action

The activation of PPARγ by Didehydro Rosiglitazone, (5Z)-, improves the target cell response to insulin, thereby lowering blood glucose levels .

Biochemical Analysis

Biochemical Properties

Didehydro Rosiglitazone, (5Z)- is believed to interact with various enzymes and proteins. Like Rosiglitazone, it is thought to be a selective ligand of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . This interaction plays a crucial role in the regulation of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Cellular Effects

Based on its similarity to Rosiglitazone, it may influence cell function by enhancing tissue sensitivity to insulin . It may also have an anti-inflammatory effect, as suggested by studies on Rosiglitazone, which showed that nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on Rosiglitazone .

Molecular Mechanism

It is believed to exert its effects at the molecular level through activation of PPARγ, similar to Rosiglitazone . This activation regulates the transcription of insulin-responsive genes, thereby improving insulin resistance .

Temporal Effects in Laboratory Settings

Studies on Rosiglitazone suggest that it has a terminal elimination half-life of ≈3–4 hours and a total plasma clearance of ≈3 L/h .

Dosage Effects in Animal Models

Studies on Rosiglitazone suggest that it has a significant impact on improving glycaemic control in animal models of diabetes .

Metabolic Pathways

Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .

Transport and Distribution

Rosiglitazone is known to increase subcutaneous fat levels and is generally associated with bodyweight gain, although visceral and intra-hepatic fat is reduced .

Subcellular Localization

Rosiglitazone is known to act primarily by improving the insulin sensitivity of the liver and peripheral tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didehydro rosiglitazone, (5Z)-, involves several key steps:

    Cyclization: Starting from commercially available 2-chloropyridine, the initial step involves cyclization to form the core structure.

    Alkylation: The next step involves alkylation using N-methylethanolamine.

    Etherification: This step introduces the ether linkage using 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde.

    Condensation: The condensation reaction forms the thiazolidinedione ring.

    Reduction: The final step involves reduction to yield the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to maximize yield and efficiency. The process typically avoids column chromatography in the final steps and uses water as a green solvent to reduce environmental impact .

Types of Reactions:

    Oxidation: Didehydro rosiglitazone can undergo oxidation reactions, which may alter its pharmacological properties.

    Reduction: Reduction reactions are crucial in the final step of its synthesis.

    Substitution: The compound can participate in substitution reactions, particularly involving the pyridine and thiazolidinedione rings.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of didehydro rosiglitazone, which may have different biological activities and pharmacological profiles .

Scientific Research Applications

Didehydro rosiglitazone, (5Z)-, has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Didehydro rosiglitazone, (5Z)-, is unique due to the presence of a double bond in its structure, which may confer distinct pharmacological properties compared to its analogs. This structural modification can influence its binding affinity to PPARγ and its overall therapeutic efficacy and safety profile .

Properties

IUPAC Name

(5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDYSWMAMRPMST-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128074
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160596-25-8, 122320-74-5
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
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Record name Didehydro rosiglitazone, (5Z)-
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Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
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Record name 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene]
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Record name DIDEHYDRO ROSIGLITAZONE, (5Z)-
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